METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique quinoline structure, which is substituted with a fluorophenyl group and an oxoethoxy moiety
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of the compound with its targets can lead to changes in the biological activities of the targets, thereby exerting its therapeutic effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels . These effects could potentially contribute to its therapeutic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the quinoline core.
Attachment of the Oxoethoxy Moiety: The oxoethoxy group can be attached through an etherification reaction, where an alcohol derivative reacts with the quinoline core in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxoethoxy group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Methyl 4-(2-((3-bromophenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Methyl 4-(2-((3-methylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
Uniqueness
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size contribute to stronger binding interactions and potentially improved pharmacokinetic properties.
Biological Activity
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a carbamoyl moiety enhances its interaction with biological targets, making it a candidate for various pharmacological studies.
Synthesis methods for quinoline derivatives like this compound typically involve multi-step processes that can include reactions such as condensation, cyclization, and functional group modifications. Recent advances in synthetic methodologies have improved yields and reduced reaction times, facilitating the exploration of such compounds in biological contexts .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it induces apoptosis in various cancer cell lines. For instance, derivatives of quinoline have demonstrated IC50 values indicating potent antiproliferative activity against human cancer cells, suggesting that this compound may also possess similar efficacy .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 1.184 | EGFR inhibition |
Compound B | MCF-7 | 5.94 | Apoptosis induction |
This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes . The specific mechanisms often involve interference with DNA replication or protein synthesis in pathogens.
Table 2: Antimicrobial Activity
Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | TBD |
Candida albicans | Antifungal | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and VEGFR, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound appears to promote apoptosis through upregulation of pro-apoptotic factors like p53 and caspases, leading to programmed cell death in malignant cells .
- Antimicrobial Mechanism : The antimicrobial effects may be linked to the disruption of cellular processes in bacteria and fungi, potentially involving membrane destabilization or enzyme inhibition .
Case Studies
Several studies have investigated the biological effects of related quinoline derivatives:
- Study on Cancer Cell Lines : A recent study reported that specific derivatives induced significant apoptosis in HCT-116 cells through caspase activation and cell cycle arrest at the G1 phase .
- Antiviral Research : Quinoline derivatives have also shown promise against viral pathogens, with some exhibiting IC50 values in the low micromolar range against viruses like dengue .
Properties
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-12-6-7-16-15(8-12)18(10-17(23-16)20(25)26-2)27-11-19(24)22-14-5-3-4-13(21)9-14/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRKBSZPFACOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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